molecular formula C18H18N4O3 B11063920 N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11063920
M. Wt: 338.4 g/mol
InChI Key: PABBIVZTDKJQBP-UHFFFAOYSA-N
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Description

N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinyl group linked to a pyridine ring via a carbohydrazide linkage, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of pyridine-4-carbohydrazide with 2,5-dioxo-1-(2-phenylethyl)pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidinyl derivatives, while reduction could produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinyl and pyridine derivatives with comparable structures and properties. Examples include:

  • Pyrrolidinyl-pyridine derivatives
  • Carbohydrazide-linked compounds

Uniqueness

N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C18H18N4O3/c23-16-12-15(20-21-17(24)14-6-9-19-10-7-14)18(25)22(16)11-8-13-4-2-1-3-5-13/h1-7,9-10,15,20H,8,11-12H2,(H,21,24)

InChI Key

PABBIVZTDKJQBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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